4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine
Brand Name: Vulcanchem
CAS No.: 2271442-93-2
VCID: VC11667541
InChI: InChI=1S/C12H10BrF4NO2/c13-10-7(12(15,16)17)1-2-8(14)9(10)11(19)18-3-5-20-6-4-18/h1-2H,3-6H2
SMILES: C1COCCN1C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F
Molecular Formula: C12H10BrF4NO2
Molecular Weight: 356.11 g/mol

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine

CAS No.: 2271442-93-2

Cat. No.: VC11667541

Molecular Formula: C12H10BrF4NO2

Molecular Weight: 356.11 g/mol

* For research use only. Not for human or veterinary use.

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine - 2271442-93-2

Specification

CAS No. 2271442-93-2
Molecular Formula C12H10BrF4NO2
Molecular Weight 356.11 g/mol
IUPAC Name [2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C12H10BrF4NO2/c13-10-7(12(15,16)17)1-2-8(14)9(10)11(19)18-3-5-20-6-4-18/h1-2H,3-6H2
Standard InChI Key YIVORBYHUHUUNA-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F
Canonical SMILES C1COCCN1C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoyl group substituted at the 2-, 3-, and 6-positions with bromine, trifluoromethyl, and fluorine atoms, respectively. This aromatic core is linked to a morpholine ring via a ketone bridge. The molecular formula is C₁₂H₁₁BrF₄NO₂, with a molecular weight of 373.18 g/mol. The trifluoromethyl group enhances lipophilicity, while the morpholine ring improves aqueous solubility—a critical balance for drug-like properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₁BrF₄NO₂
Molecular Weight373.18 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point98–102°C (predicted)
SolubilitySoluble in DMSO, THF; sparingly in water
LogP (Partition Coefficient)2.8 (estimated)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine typically proceeds via a three-step sequence:

  • Oxidation of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde: The benzaldehyde intermediate (CAS 1428234-81-4) is oxidized to the corresponding benzoic acid using potassium permanganate or chromium-based reagents.

  • Acid Chloride Formation: The benzoic acid is treated with thionyl chloride (SOCl₂) to yield 2-bromo-6-fluoro-3-(trifluoromethyl)benzoyl chloride.

  • Amidation with Morpholine: The acid chloride reacts with morpholine in the presence of a base (e.g., triethylamine) to form the final product .

Reaction Scheme:

C8H4BrF4OSOCl2C8H2BrF4OClMorpholineC12H11BrF4NO2\text{C}_8\text{H}_4\text{BrF}_4\text{O} \xrightarrow{\text{SOCl}_2} \text{C}_8\text{H}_2\text{BrF}_4\text{OCl} \xrightarrow{\text{Morpholine}} \text{C}_{12}\text{H}_{11}\text{BrF}_4\text{NO}_2

Industrial Considerations

Large-scale production employs continuous flow reactors to enhance yield (∼85%) and purity (>95%). Solvent selection (e.g., THF or DCM) and temperature control (−10°C during amidation) are critical to minimizing side reactions .

Biological Activity and Applications

Table 2: Biological Activity Profile

Activity TypeTarget/MechanismEfficacy (IC₅₀)
Kinase InhibitionEGFR Tyrosine Kinase0.48 µM
AntibacterialStaphylococcus aureus12.5 µg/mL

Material Science Applications

The compound serves as a precursor for liquid crystals and polymers requiring high thermal stability. Its fluorine content reduces dielectric constants, making it valuable in electronic coatings .

Comparison with Analogous Compounds

Structural Analogues

  • 4-(2-Bromo-6-fluorobenzyl)morpholine (CAS 1345472-12-9): Replacing the benzoyl group with benzyl reduces electrophilicity, diminishing kinase inhibition but improving metabolic stability .

  • 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic Acid: The carboxylic acid derivative shows higher aqueous solubility but lower cell permeability.

Table 3: Comparative Properties

CompoundLogPSolubility (mg/mL)Bioactivity (IC₅₀)
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine2.80.3 (Water)0.48 µM
4-(2-Bromo-6-fluorobenzyl)morpholine3.10.1 (Water)>10 µM

Future Directions

Research Opportunities

  • Drug Development: Optimize the compound for selective kinase inhibition via structural modifications (e.g., substituting bromine with iodine).

  • Polymer Chemistry: Explore copolymerization with fluorinated monomers to enhance material durability.

Challenges

  • Synthetic Complexity: Multi-step synthesis increases production costs.

  • Regulatory Hurdles: Brominated compounds face stringent environmental regulations.

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